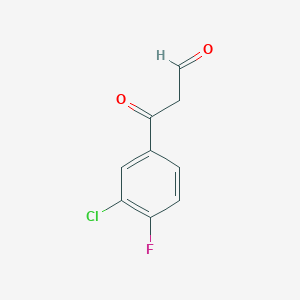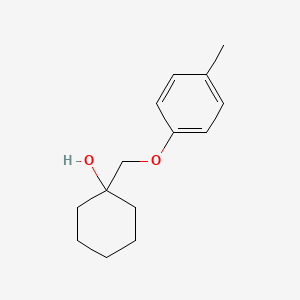
1-((p-Tolyloxy)methyl)cyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((p-Tolyloxy)methyl)cyclohexan-1-ol is an organic compound with the molecular formula C14H20O2 It is a derivative of cyclohexanol, where the hydroxyl group is substituted with a p-tolyloxy methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((p-Tolyloxy)methyl)cyclohexan-1-ol typically involves the reaction of cyclohexanol with p-tolylmethanol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or hydrochloric acid
Solvent: Toluene or dichloromethane
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:
Reactants: Cyclohexanol and p-tolylmethanol
Catalyst: Acidic ion-exchange resins
Temperature: 70-90°C
Pressure: Atmospheric or slightly elevated
化学反応の分析
Types of Reactions
1-((p-Tolyloxy)methyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.
Substitution: The p-tolyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Cyclohexanone or p-tolylmethanone.
Reduction: Cyclohexane derivative.
Substitution: Various substituted cyclohexanol derivatives.
科学的研究の応用
1-((p-Tolyloxy)methyl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-((p-Tolyloxy)methyl)cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets through:
Binding to active sites: Inhibiting or activating enzyme activity.
Altering membrane permeability: Affecting cellular transport processes.
Modulating signal transduction pathways: Influencing cellular responses to external stimuli.
類似化合物との比較
Similar Compounds
Cyclohexanol: A simple alcohol with a hydroxyl group attached to a cyclohexane ring.
p-Tolylmethanol: An alcohol with a p-tolyl group attached to a methanol molecule.
Cyclohexanone: A ketone derived from the oxidation of cyclohexanol.
Uniqueness
1-((p-Tolyloxy)methyl)cyclohexan-1-ol is unique due to the presence of both a cyclohexanol and a p-tolyloxy group in its structure. This combination imparts distinct chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets.
特性
分子式 |
C14H20O2 |
|---|---|
分子量 |
220.31 g/mol |
IUPAC名 |
1-[(4-methylphenoxy)methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C14H20O2/c1-12-5-7-13(8-6-12)16-11-14(15)9-3-2-4-10-14/h5-8,15H,2-4,9-11H2,1H3 |
InChIキー |
NIHSHVMEBMOBTH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)OCC2(CCCCC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


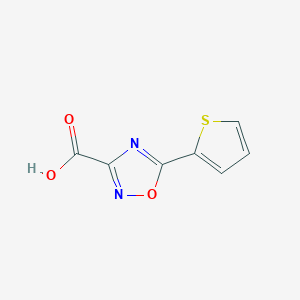
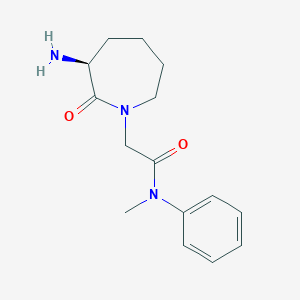
![Di-tert-butyl 8-hydroxy-5-azaspiro[2.5]octane-1,5-dicarboxylate](/img/structure/B13325000.png)
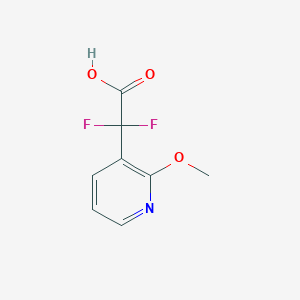
![3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13325018.png)
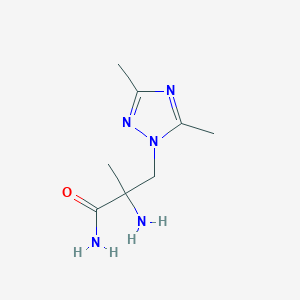


![2-methyl-N-[(oxan-4-yl)methyl]cyclohexan-1-amine](/img/structure/B13325039.png)
![2-[6-(Dimethylamino)pyridin-3-yl]propanoic acid](/img/structure/B13325047.png)
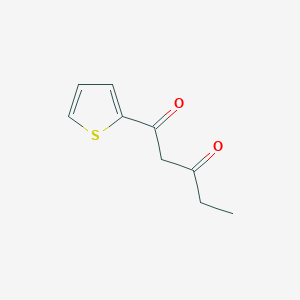

![Tert-butyl 2-(2-ethoxy-2-oxoethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13325067.png)
